2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
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Overview
Description
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a chemical compound with the molecular formula C9H11ClN4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine typically involves the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 4-position of the pyrrolo[2,1-f][1,2,4]triazine ring.
Attachment of the Propan-1-amine Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or other oxidized forms.
Reduction: Reduction of the chlorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions at the chlorine atom or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc (Zn) and ammonium chloride (NH4Cl) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazine compounds.
Scientific Research Applications
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid: Similar structure but with an acetic acid group instead of propan-1-amine.
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: Contains an iodine atom at the 7-position instead of chlorine.
Uniqueness
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H11ClN4 |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine |
InChI |
InChI=1S/C9H11ClN4/c1-6(4-11)7-2-3-8-9(10)12-5-13-14(7)8/h2-3,5-6H,4,11H2,1H3 |
InChI Key |
KWJDYAJGBWLTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=C2N1N=CN=C2Cl |
Origin of Product |
United States |
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